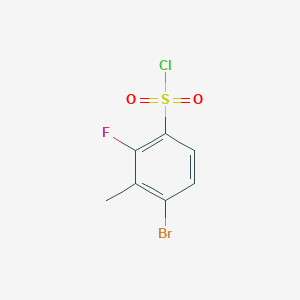

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a synthetic compound widely used in various industrial applications. It serves as a starting material for the synthesis of pharmaceuticals, agrochemicals, and organometallics. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-fluoro-3-methylbenzene, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the electrophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a building block in organic synthesis. Its sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, facilitating the formation of sulfonamides and other derivatives. This property makes it valuable for constructing complex molecules in pharmaceutical development .

Medicinal Chemistry

Research indicates that derivatives of sulfonyl chlorides exhibit significant biological activities, including antibacterial and antitumor properties. 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride has been investigated for its potential to act as an antibacterial agent against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial potential .

Agrochemicals

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing new agrochemical products.

The biological activity of this compound has been studied extensively:

Antibacterial Activity

A study highlighted the antibacterial properties of sulfonamide derivatives related to this compound. For instance, certain derivatives demonstrated MIC values as low as 0.39 mg/L against MSSA and MRSA, indicating strong antibacterial effects.

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | MSSA, MRSA |

| 4-Chloro-5-fluoro-2-methylbenzenesulfonamide | 0.39–3.12 | MSSA |

| 4-Bromo-5-fluoro-2-methylbenzenesulfonamide | 1.56–25 | MRSA |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against kinases like GSK-3β and ROCK-1. Some structural analogs exhibited IC50 values ranging from 10 to over 1300 nM against these kinases, showcasing significant inhibitory activity .

Case Studies

Inhibitory Activity Against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1, with one compound showing an IC50 value of 8 nM against GSK-3β, indicating that modifications can enhance inhibitory effects.

Antibacterial Efficacy : The efficacy of benzenesulfonate derivatives was evaluated against various bacterial strains, revealing that specific structural modifications significantly enhanced activity against both MSSA and MRSA while maintaining low cytotoxicity to human cells .

Safety and Toxicity Considerations

As a sulfonyl chloride, this compound poses risks such as skin burns and eye irritation upon contact. Proper handling protocols and safety measures are essential during laboratory use to mitigate these risks .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in various chemical processes to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.

4-Nitro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Contains a nitro group instead of a bromo group.

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Contains a chloro group instead of a bromo group.

Uniqueness

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in research applications.

Actividad Biológica

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated benzene and sulfonyl functionalities, making it a candidate for various applications, particularly in the development of pharmaceuticals.

The molecular formula of this compound is C7H6BrClF2O2S, with a molecular weight of approximately 271.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial and enzyme inhibitory effects. The sulfonyl chloride functional group is known to participate in various biochemical interactions, contributing to the compound's biological profile.

Antibacterial Activity

A study highlighted the antibacterial properties of sulfonamide derivatives related to sulfonyl chlorides. These compounds demonstrated activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 mg/L, indicating potent antibacterial potential .

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | MSSA, MRSA |

| 4-Chloro-5-fluoro-2-methylbenzenesulfonamide | 0.39–3.12 | MSSA |

| 4-Bromo-5-fluoro-2-methylbenzenesulfonamide | 1.56–25 | MRSA |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on kinases such as GSK-3β and ROCK-1. For instance, modifications of similar compounds have shown IC50 values ranging from 10 to over 1300 nM against these kinases, suggesting that structural variations can significantly influence inhibitory activity .

Case Studies

- Inhibitory Activity against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1. Compounds with similar structures to this compound exhibited promising results, with one compound showing an IC50 value of 8 nM against GSK-3β .

- Antibacterial Efficacy : The antibacterial efficacy of benzenesulfonate derivatives was evaluated against various strains of bacteria. The results indicated that certain structural modifications enhanced activity against both MSSA and MRSA, with MIC values significantly lower than cytotoxic concentrations for human cells .

Safety and Toxicity

While exploring the biological activity, it is crucial to consider the safety profile of this compound. As a sulfonyl chloride, it poses risks such as skin burns and eye irritation upon contact . Thus, proper handling and safety measures are essential during laboratory use.

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZBTZIUENAEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.